
(1-Hydroxyethyl)(oxo)(1-phenylpropoxy)phosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Hydroxyethyl)(oxo)(1-phenylpropoxy)phosphanium is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxyethyl group, an oxo group, and a phenylpropoxy group attached to a phosphanium center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Hydroxyethyl)(oxo)(1-phenylpropoxy)phosphanium typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a hydroxyethylphosphine with a phenylpropoxy compound in the presence of an oxidizing agent. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional steps may be included to ensure the purity and stability of the compound. Industrial methods often focus on cost-effectiveness and efficiency while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
(1-Hydroxyethyl)(oxo)(1-phenylpropoxy)phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The phenylpropoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives with different functional groups.
Scientific Research Applications
(1-Hydroxyethyl)(oxo)(1-phenylpropoxy)phosphanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate or a precursor for drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1-Hydroxyethyl)(oxo)(1-phenylpropoxy)phosphanium involves its interaction with molecular targets and pathways. The hydroxyethyl and phenylpropoxy groups play a crucial role in its reactivity and binding affinity. The compound may act as a ligand, forming complexes with metal ions or other molecules, thereby influencing various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
(1-Hydroxyethyl)(oxo)(2-phenylpropoxy)phosphanium: Similar in structure but with a different position of the phenylpropoxy group.
(1-Hydroxyethyl)(oxo)(1-phenylbutoxy)phosphanium: Similar but with a butoxy group instead of a propoxy group.
Uniqueness
(1-Hydroxyethyl)(oxo)(1-phenylpropoxy)phosphanium is unique due to its specific combination of functional groups, which confer distinct reactivity and properties
Properties
CAS No. |
88648-33-3 |
|---|---|
Molecular Formula |
C11H16O3P+ |
Molecular Weight |
227.22 g/mol |
IUPAC Name |
1-hydroxyethyl-oxo-(1-phenylpropoxy)phosphanium |
InChI |
InChI=1S/C11H16O3P/c1-3-11(14-15(13)9(2)12)10-7-5-4-6-8-10/h4-9,11-12H,3H2,1-2H3/q+1 |
InChI Key |
RZWYZBMBEZUNDX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)O[P+](=O)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



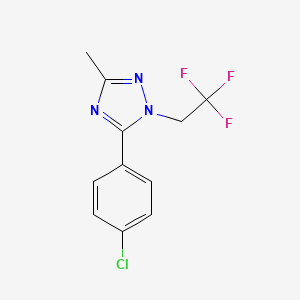
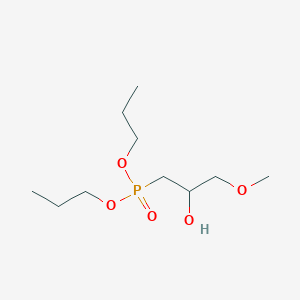
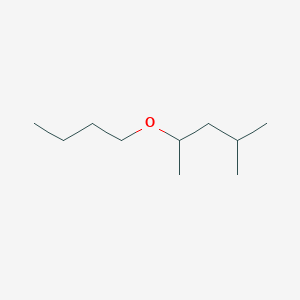
![2-(4-Methylphenyl)furo[3,4-b]pyridine-5,7-dione](/img/structure/B14375870.png)

![5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14375883.png)
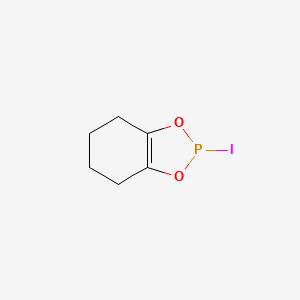
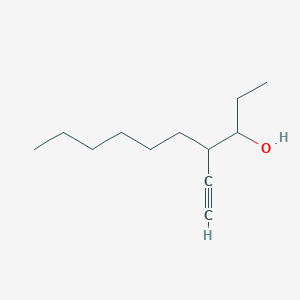
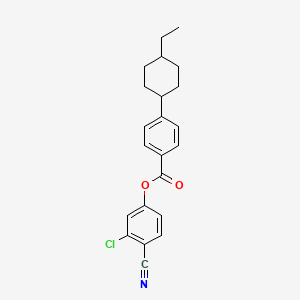
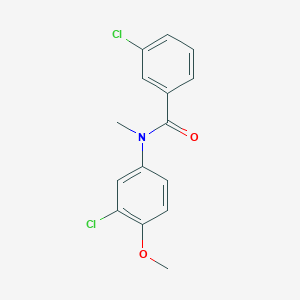

![1-[5-(Diethylamino)-4-ethyl-2-methyl-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B14375925.png)
![3-[1-(Thiophen-2-yl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]pentane-2,4-dione](/img/structure/B14375933.png)
